1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13536063
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone -](/images/structure/VC13536063.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | 1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m1/s1 |
Standard InChI Key | PLBXLWGBERAEML-LLVKDONJSA-N |
Isomeric SMILES | CCN(CCO)[C@@H]1CCCN(C1)C(=O)C |
SMILES | CCN(CCO)C1CCCN(C1)C(=O)C |
Canonical SMILES | CCN(CCO)C1CCCN(C1)C(=O)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone, reflecting its (R)-configured stereocenter at the third position of the piperidine ring . The stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.
Molecular Formula and Weight
The molecular formula C₁₁H₂₂N₂O₂ corresponds to a molecular weight of 214.30 g/mol, calculated using PubChem’s standardized algorithms . The structure integrates a piperidine core functionalized with ethyl, hydroxyethyl, and acetyl groups, creating a polar yet lipophilic scaffold suitable for blood-brain barrier penetration.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.30 g/mol |
IUPAC Name | 1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone |
SMILES | CCN(CCO)[C@H]1CCCN(C1)C(=O)C |
InChI Key | PLBXLWGBERAEML-NSHDSACASA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically begins with (R)-3-aminopiperidine, which undergoes sequential alkylation and acylation reactions. A representative route involves:
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N-Ethylation: Reaction of (R)-3-aminopiperidine with ethyl bromide in the presence of a base to introduce the ethyl group.
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Hydroxyethylation: Subsequent treatment with 2-chloroethanol under basic conditions to append the hydroxyethyl moiety.
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Acetylation: Final acylation using acetic anhydride to yield the target compound.
This multi-step process emphasizes regioselectivity and stereochemical retention, with yields exceeding 70% when optimized.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 4.10–3.95 (m, 2H, -OCH₂), 3.60–3.45 (m, 1H, piperidine-H), 2.85–2.70 (m, 4H, NCH₂), 2.40 (s, 3H, COCH₃) .
Spectroscopic and Crystallographic Insights
Vibrational Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands:
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ν(O-H): 3350 cm⁻¹ (hydroxyethyl group)
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ν(C=O): 1685 cm⁻¹ (acetyl carbonyl)
X-ray Crystallography
While no direct crystallographic data exists for this compound, related piperidine derivatives exhibit chair conformations with equatorial substituents, minimizing steric strain . The (R)-configuration likely positions the ethyl and hydroxyethyl groups axially to avoid 1,3-diaxial interactions.
Biological Activity and Mechanism of Action
Receptor Interactions
The compound’s tertiary amine and hydroxyl groups suggest affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Molecular docking studies predict hydrogen bonding between the hydroxyethyl group and conserved aspartate residues in transmembrane domains.
Table 2: Predicted Pharmacokinetic Properties
Parameter | Value |
---|---|
LogP (Octanol-Water) | 1.2 |
H-bond Donors | 2 |
H-bond Acceptors | 4 |
Blood-Brain Barrier Penetration | High |
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The hydroxyethyl group undergoes Mitsunobu reactions with alcohols to form ether derivatives, enhancing lipophilicity. For example, reaction with benzyl alcohol yields a benzyl-protected analog (yield: 65%).
Oxidation and Reduction
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Oxidation: Treatment with Jones reagent converts the hydroxyethyl group to a carboxylic acid, enabling salt formation.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to ethanol, though this diminishes receptor affinity .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor to atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs). Its chiral purity (>99% ee) meets regulatory standards for active pharmaceutical ingredients (APIs).
Analytical Standards
Certified reference materials (CRMs) are utilized in LC-MS/MS assays to quantify neuroactive compounds in biological matrices, with a detection limit of 0.1 ng/mL .
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